molecular formula C9H8O4 B057823 5,7-Dihydroxy-4-methylphthalid CAS No. 27979-57-3

5,7-Dihydroxy-4-methylphthalid

Katalognummer: B057823
CAS-Nummer: 27979-57-3
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: GXYQICKPCCBIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycophenolic acid impurity is a byproduct or degradation product associated with mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection. Mycophenolic acid is derived from the mold Penicillium species and has been widely studied for its immunosuppressive properties. The impurities of mycophenolic acid can arise during its synthesis, storage, or degradation, and understanding these impurities is crucial for ensuring the purity and efficacy of the pharmaceutical product .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Mycophenolic Acid Production
5,7-Dihydroxy-4-methylphthalide serves as a crucial intermediate in the synthesis of mycophenolic acid, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The compound can be synthesized through various methods, including the use of polyketide synthases from fungal sources like Penicillium brevicompactum . The enzymatic pathways leading to its production have been characterized, revealing the involvement of cytochrome P450 enzymes .

Synthesis of Pyrano[2,3-h]coumarin Derivatives
This compound is also utilized in the synthesis of pyrano[2,3-h]coumarin derivatives, which have been shown to possess diverse biological activities. The one-pot synthesis method for these derivatives highlights the versatility of 5,7-dihydroxy-4-methylphthalide in organic reactions .

Antioxidant Properties
Research indicates that 5,7-dihydroxy-4-methylphthalide exhibits notable antioxidant activity. In studies assessing its efficacy against oxidative stress, the compound demonstrated significant inhibition of free radicals and protective effects on cellular structures . The antioxidant capacity was quantified using assays such as DPPH and FRAP, showing promising results for potential therapeutic applications .

Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. It showed effective inhibition against acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these enzymes were reported at 12.38 µg/mL and 31.54 µg/mL respectively, indicating strong potential for further investigation in pharmacological contexts .

Therapeutic Potential

Neuroprotective Effects
Given its enzyme inhibition properties and antioxidant capabilities, 5,7-dihydroxy-4-methylphthalide is being explored for neuroprotective effects. Its ability to mitigate oxidative stress and inhibit cholinesterase makes it a candidate for research into treatments for neurodegenerative conditions .

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well. Isolated from fungal species such as Eurotium repens, it has shown effectiveness against certain bacterial strains, warranting further exploration into its potential as a natural antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Study on Synthesis Mycophenolic AcidIdentified 5,7-dihydroxy-4-methylphthalide as a key intermediate in synthesis pathways involving polyketide synthases .
Antioxidant Activity Assessment Free Radical ScavengingDemonstrated significant antioxidant activity with IC50 values indicating strong efficacy against oxidative stress .
Enzyme Inhibition Study Cholinesterase InhibitionReported IC50 values of 12.38 µg/mL for acetylcholinesterase and 31.54 µg/mL for butyrylcholinesterase .
Antimicrobial Activity Research Fungal MetabolitesShowed effectiveness against specific bacterial strains derived from Eurotium repens .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mycophenolic Acid Impurity umfasst mehrere Schritte, die oft mit Mycophenolic Acid selbst beginnen. Ein gängiges Verfahren umfasst die Methylierung von Mycophenolic Acid, um verschiedene Verunreinigungen zu erzeugen. So kann beispielsweise Mycophenolate Mofetil Impurity D durch ein effizientes Methylierungsreaktionssystem unter Verwendung grüner und umweltfreundlicher Reagenzien synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Katalysatoren und Lösungsmitteln, um eine hohe Reinheit und Ausbeute zu erzielen.

Industrielle Produktionsverfahren: Die industrielle Produktion von Mycophenolic Acid Impurity folgt oft ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess kann die Verwendung fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung und Reinigung der Verunreinigungen umfassen. Ziel ist es sicherzustellen, dass das endgültige pharmazeutische Produkt strenge regulatorische Standards für Verunreinigungsgrade erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mycophenolic Acid Impurity kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen können zur Bildung unterschiedlicher Verunreinigungsprofile führen, die sorgfältig überwacht werden müssen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Mycophenolic Acid Impurity verwendet werden, umfassen Methanol, Katalysatoren wie Zinkpulver und Lösungsmittel wie Methanol HPLC . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Methylierung von Mycophenolic Acid verschiedene methylierte Verunreinigungen erzeugen, die jeweils unterschiedliche chemische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Comparison: Mycophenolic acid impurity differs from these similar compounds in its chemical structure and properties. While mycophenolate mofetil and mycophenolate sodium are prodrugs of mycophenolic acid designed to improve its bioavailability and reduce gastrointestinal side effects, mycophenolic acid impurity is typically an unintended byproduct. studying these impurities is essential for understanding the complete pharmacological profile of mycophenolic acid and ensuring the safety and efficacy of its pharmaceutical formulations .

Biologische Aktivität

5,7-Dihydroxy-4-methylphthalide (DHMP) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DHMP, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.

Chemical Structure and Properties

5,7-Dihydroxy-4-methylphthalide is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position. Its molecular formula is C9H8O4C_9H_8O_4 with a molecular weight of approximately 180.16 g/mol.

1. Antioxidant Activity

Research has demonstrated that DHMP exhibits significant antioxidant properties. In a study evaluating various metabolites from lichens, DHMP was shown to possess a strong ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was quantified using several assays:

Assay TypeIC50 (µg/mL)
DPPH Scavenging75.3 ± 0.02
ORAC32.7 ± 0.7
FRAP27.8 ± 0.0

These results indicate that DHMP can effectively mitigate oxidative damage, which is linked to numerous chronic diseases .

2. Enzyme Inhibition

DHMP has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases:

  • Cholinesterase Inhibition : DHMP demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.38 µg/mL and 31.54 µg/mL respectively. This activity suggests potential therapeutic applications in treating Alzheimer’s disease .
  • Tyrosinase Inhibition : The compound also inhibited tyrosinase activity (IC50: 22.32 µg/mL), which is relevant for skin pigmentation disorders and some types of melanoma .

3. Antifungal Activity

In recent studies focusing on secondary metabolites from fungi, DHMP was identified as having antifungal properties against various strains of fungi, including Aspergillus flavus. This activity was linked to its structural features that may interfere with fungal cell wall synthesis or function .

The biological activities of DHMP are primarily attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups, which can neutralize free radicals and inhibit enzymatic reactions that lead to disease progression. The compound's interaction with cytochrome P450 enzymes has also been noted, indicating a role in metabolic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DHMP in vitro on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with DHMP significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential in neuroprotection .

Case Study 2: Antifungal Efficacy

Another case study evaluated the antifungal efficacy of DHMP against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .

Eigenschaften

IUPAC Name

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYQICKPCCBIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561066
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27979-57-3
Record name 5,7-Dihydroxy-4-methylphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-4-METHYLPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 3
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 4
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 5
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 6
Reactant of Route 6
5,7-Dihydroxy-4-methylphthalide
Customer
Q & A

Q1: What is the role of 5,7-Dihydroxy-4-methylphthalide in mycophenolic acid biosynthesis?

A1: 5,7-Dihydroxy-4-methylphthalide (DHMP) is a key intermediate in the biosynthesis of mycophenolic acid (MPA). Research has shown that it is synthesized from 5-methylorsellinic acid (5-MOA) through a two-step process catalyzed by the bifunctional enzyme MpaDE. [] The enzyme's N-terminal cytochrome P450 domain (MpaD) first hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). Subsequently, the C-terminal hydrolase domain (MpaE) facilitates the conversion of DHMB to DHMP, likely acting as a lactone synthase to enable ring closure. [] DHMP then undergoes farnesylation and a series of oxidation reactions to ultimately yield MPA. [, , , , ]

Q2: Which fungi are known to produce 5,7-Dihydroxy-4-methylphthalide?

A2: 5,7-Dihydroxy-4-methylphthalide has been identified as a metabolite in various fungal species, including:

  • Penicillium brevicompactum [, , , , , ]
  • Aspergillus flavus []
  • Byssochlamys nivea []
  • Aspergillus ustus []
  • Microascus tardifaciens []
  • Eurotium repens []
  • Eupenicillium parvum []

Q3: What is the significance of the farnesyl side chain in mycophenolic acid biosynthesis?

A3: The biosynthesis of mycophenolic acid involves the incorporation of a farnesyl side chain to DHMP, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide. [] This farnesylated intermediate is then oxidatively cleaved to ultimately yield MPA. Interestingly, research suggests that the biosynthesis of the side-chain can occur through at least two pathways, with one involving direct oxidation of the central double bond and the other involving a two-stage removal of terminal and central groups. []

Q4: What is the stereochemistry involved in the farnesylation step of mycophenolic acid biosynthesis?

A5: The enzymatic synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide from DHMP and (3RS)-mevalonic acid proceeds with an inversion of configuration at C-5 of mevalonic acid. [] This stereochemical detail highlights the specificity of the enzymes involved in this biosynthetic pathway.

Q5: What are the implications of the low enzyme specificity observed in the final steps of mycophenolic acid biosynthesis?

A6: The later stages of MPA biosynthesis, particularly the prenylation of DHMP, the oxidation of the farnesyl chain, and the final O-methylation, are characterized by low enzyme specificity. [] This finding suggests that these enzymes may accept a broader range of substrates, potentially leading to the production of MPA analogs with varying biological activities.

Q6: Are there any known synthetic routes for producing 5,7-Dihydroxy-4-methylphthalide?

A7: Yes, researchers have developed new synthetic methods for producing 5,7-Dihydroxy-4-methylphthalide. [, ] These synthetic approaches can be valuable for producing this key MPA precursor for various research and development purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.